molecular formula C7H7BrO3S B8732806 (4-Bromophenyl)methanesulfonic acid

(4-Bromophenyl)methanesulfonic acid

Cat. No.: B8732806
M. Wt: 251.10 g/mol
InChI Key: CZHYAAVLICZNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromophenyl)methanesulfonic acid (CAS: 110874-72-1) is a brominated aromatic sulfonic acid with the molecular formula C₇H₇BrO₃S and a molar mass of 251.10 g/mol . Structurally, it consists of a methanesulfonic acid group (-SO₃H) attached to a 4-bromophenyl ring. This compound is a solid at room temperature, distinguishing it from its parent compound, methanesulfonic acid (MSA), which is a liquid .

Applications of this compound are less documented but include use as a pharmaceutical intermediate, as evidenced by derivatives like N-[4-(4-bromophenyl)phenyl]methanesulfonamide .

Properties

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

(4-bromophenyl)methanesulfonic acid

InChI

InChI=1S/C7H7BrO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11)

InChI Key

CZHYAAVLICZNRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences :

  • MSA (CH₃SO₃H) is the simplest aliphatic sulfonic acid, whereas (4-Bromophenyl)methanesulfonic acid incorporates a bulky brominated aromatic ring. This structural difference significantly impacts their physical states (liquid vs. solid) and solubility profiles .
  • Acidity : MSA is a strong Brønsted acid (pKa = −1.9), comparable to mineral acids like H₂SO₄. The electron-withdrawing bromine substituent in this compound may slightly enhance acidity, though experimental data are lacking .

(4-Bromophenyl)phosphonic Acid

Structural and Functional Differences :

  • Acidity : Phosphonic acids (PO₃H₂) are weaker (pKa ~1.5–2.5) compared to sulfonic acids (pKa ~−1 to −2), making this compound significantly stronger .
  • Applications : Phosphonic acids are often used as chelating agents or in material science , whereas sulfonic acids excel in catalysis and electrolytes due to their superior acidity and solubility .
Property This compound (4-Bromophenyl)phosphonic Acid
CAS Number 110874-72-1 16839-13-7
Functional Group -SO₃H -PO₃H₂
Acidity (pKa) ~−2 (estimated) ~1.5–2.5
Key Applications Pharmaceuticals Chelation, materials

Trifluoromethanesulfonic Acid (Triflic Acid)

Comparison Notes:

  • Triflic acid (CF₃SO₃H) is a superacid (pKa = −12) with higher acidity than both MSA and this compound.

Research Findings and Knowledge Gaps

  • Environmental Impact : MSA is biodegradable and considered environmentally friendly . The bromine in this compound may reduce biodegradability, though toxicity data are absent .
  • Synthesis : MSA is produced via the Grillo process (methane activation), whereas the synthesis route for this compound remains undocumented .
  • Data Limitations : Key properties (e.g., solubility, thermal stability) for this compound are inferred from structural analogs due to scarce experimental data .

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